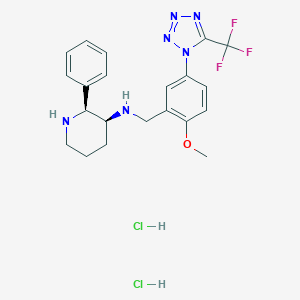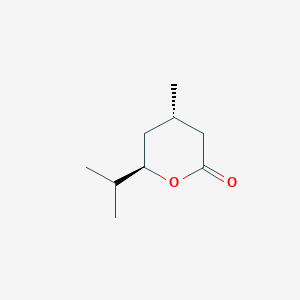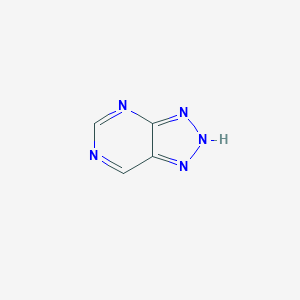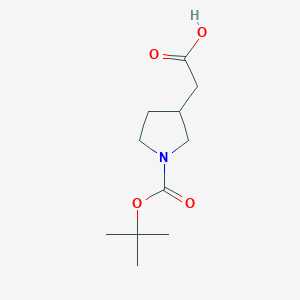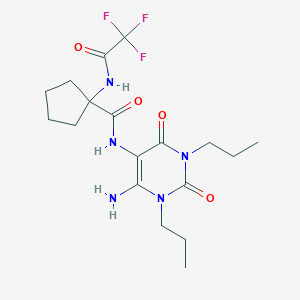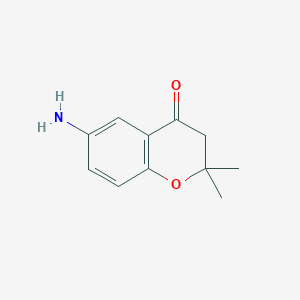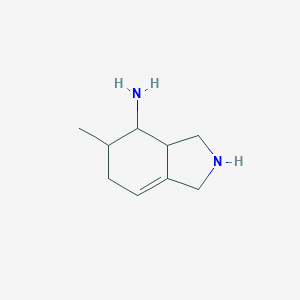
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic amine that can be synthesized using different methods.
Wirkmechanismus
The mechanism of action of 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, behavior, and cognition.
Biochemische Und Physiologische Effekte
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, improve cognitive function, and protect against neurodegeneration. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Additionally, this compound has been found to have significant anti-inflammatory and analgesic effects, which can be useful in studying the mechanisms of pain and inflammation. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine. One potential direction is to further explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain. Finally, future studies could investigate the potential of 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine in combination with other compounds to develop more effective therapies for various diseases.
In conclusion, 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is a promising compound with potential applications in various fields of scientific research. Its low toxicity profile, anti-inflammatory, and analgesic effects make it a safe and useful compound for studying the mechanisms of pain and inflammation. Further research is needed to explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases and to understand its mechanism of action.
Synthesemethoden
There are several methods to synthesize 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine, but the most commonly used method involves the reaction of 5-methyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and ammonia. This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neurochemistry. This compound has been found to have significant anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
180414-12-4 |
|---|---|
Produktname |
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine |
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine |
InChI |
InChI=1S/C9H16N2/c1-6-2-3-7-4-11-5-8(7)9(6)10/h3,6,8-9,11H,2,4-5,10H2,1H3 |
InChI-Schlüssel |
VPTYTGVQWAQIGK-UHFFFAOYSA-N |
SMILES |
CC1CC=C2CNCC2C1N |
Kanonische SMILES |
CC1CC=C2CNCC2C1N |
Synonyme |
1H-Isoindol-4-amine, 2,3,3a,4,5,6-hexahydro-5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



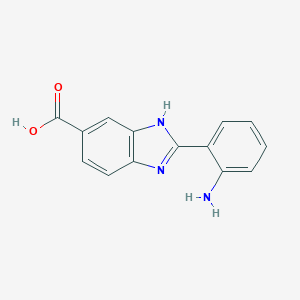
![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)

